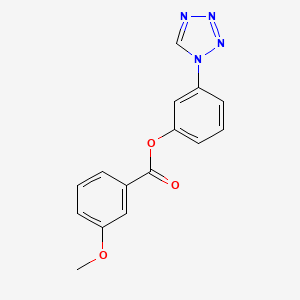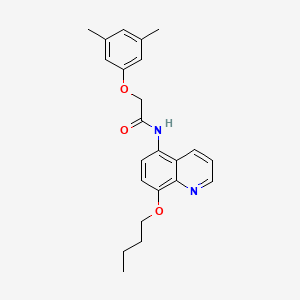![molecular formula C19H17BrN2O3 B11328569 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11328569.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, an oxazole ring, and a benzamide moiety, making it a versatile molecule for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group and the benzamide moiety. Common reagents used in these reactions include bromine, isopropanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxazole ring play crucial roles in binding to target proteins, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
- N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
- N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-(propan-2-yloxy)benzamide stands out due to the presence of the bromophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where bromine’s reactivity and properties are advantageous.
Eigenschaften
Molekularformel |
C19H17BrN2O3 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(2)24-16-9-5-14(6-10-16)19(23)21-18-11-17(22-25-18)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,23) |
InChI-Schlüssel |
CKFNANCLIFCHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328500.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11328501.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11328510.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11328511.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328519.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11328529.png)
![1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11328537.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328542.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11328544.png)
![(5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11328548.png)
![3-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328562.png)
![N-(2,3-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328576.png)

